

Spectroscopic Profile of Isoindoline Yellow 110: A Technical Guide

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Compound of Interest		
Compound Name:	Pigment Yellow 110	
Cat. No.:	B1436609	Get Quote

Introduction

Isoindoline Yellow 110, also known as C.I. **Pigment Yellow 110** and identified by CAS number 5590-18-1, is a high-performance organic pigment prized for its excellent lightfastness, weather resistance, and thermal stability. These properties make it a preferred choice in demanding applications such as automotive coatings, industrial paints, high-quality printing inks, and plastics. This technical guide provides an in-depth overview of the spectroscopic data for Isoindoline Yellow 110, covering Ultraviolet-Visible (UV-Vis) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. The information presented is intended for researchers, scientists, and professionals in the fields of materials science and drug development to facilitate the identification, characterization, and quality control of this important pigment.

Chemical Structure

The chemical structure of Isoindoline Yellow 110 is 3,3'-(1,4-phenylenediimino)bis(4,5,6,7-tetrachloro-1H-isoindol-1-one). Its molecular formula is C₂₂H₆Cl₈N₄O₂.

Spectroscopic Data

The following sections present the available spectroscopic data for Isoindoline Yellow 110 in a structured format, accompanied by detailed experimental protocols.

Ultraviolet-Visible (UV-Vis) Spectroscopy



UV-Vis spectroscopy is a key technique for characterizing the color properties of pigments. The absorption of UV and visible light by Isoindoline Yellow 110 is responsible for its characteristic reddish-yellow hue.

Table 1: UV-Vis Spectroscopic Data for Isoindoline Yellow 110

Solvent	Absorption Maxima (λmax) in nm	Reference
Data not available	Data not available	

Note: Specific absorption maxima for Isoindoline Yellow 110 in a designated solvent were not available in the searched literature. The color and spectral characteristics are dependent on the solvent and the physical state of the pigment.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in the molecular structure of Isoindoline Yellow 110. The key vibrational bands are indicative of its isoindoline core and associated chemical bonds.

Table 2: FTIR Spectroscopic Data (ATR) for Isoindoline Yellow 110

Wavenumber (cm ⁻¹)	Vibrational Mode Assignment	Reference
Data not available	Data not available	

Note: While it is documented that FTIR is a common analytical method for this pigment, a detailed list of peak assignments was not found in the available search results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of organic compounds. However, the low solubility of pigments like Isoindoline Yellow 110 presents a significant challenge for solution-state NMR analysis.



Table 3: ¹H NMR Spectroscopic Data for Isoindoline Yellow 110

Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Reference
Data not	Data not	Data not	Data not	
available	available	available	available	

Table 4: ¹³C NMR Spectroscopic Data for Isoindoline Yellow 110

Chemical Shift (ppm)	Assignment	Reference
Data not available	Data not available	

Note: No specific ¹H or ¹³C NMR data for Isoindoline Yellow 110 was identified in the conducted searches.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of organic pigments.

UV-Vis Spectroscopy Protocol

- Sample Preparation: A dilute suspension of Isoindoline Yellow 110 is prepared in a suitable organic solvent (e.g., N-Methyl-2-pyrrolidone, Dimethylformamide) in a quartz cuvette. Due to the low solubility of the pigment, sonication may be required to achieve a fine, stable dispersion.
- Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the analysis.
- Data Acquisition: The instrument is first blanked with the pure solvent. The absorption spectrum of the pigment suspension is then recorded over a wavelength range of approximately 200-800 nm.



 Data Analysis: The wavelengths of maximum absorbance (λmax) are identified from the resulting spectrum.



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UV-Vis Spectroscopy Experimental Workflow.

FTIR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

- Sample Preparation: A small amount of the dry Isoindoline Yellow 110 powder is placed directly onto the ATR crystal.
- Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal) is used.
- Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then brought into firm contact with the crystal using a pressure clamp, and the sample spectrum is acquired. Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.
- Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands and their corresponding wavenumbers. These bands are then assigned to specific molecular vibrations.



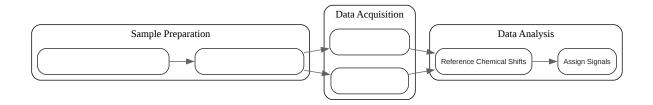


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ATR-FTIR Spectroscopy Experimental Workflow.

NMR Spectroscopy Protocol

- Sample Preparation: Due to the insolubility of Isoindoline Yellow 110 in common deuterated solvents, specialized techniques may be required. High-temperature NMR or the use of aggressive deuterated solvents (e.g., deuterated sulfuric acid, trifluoroacetic acid-d, or a mixture of solvents) might be necessary to achieve sufficient concentration for analysis. The sample is dissolved in the chosen solvent within a standard 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for both ¹H and ¹³C NMR experiments.
- Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C{¹H} spectra. For ¹³C NMR, a larger number of scans is typically required to achieve an adequate signal-tonoise ratio.
- Data Analysis: The chemical shifts (δ) of the signals in the ¹H and ¹³C spectra are referenced to an internal standard (e.g., tetramethylsilane TMS) or the residual solvent peak. The multiplicity and integration of the ¹H signals provide further structural information.



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NMR Spectroscopy Experimental Workflow.

Conclusion



This technical guide has summarized the available spectroscopic information for Isoindoline Yellow 110. While general characteristics and experimental approaches are well-established, there is a notable lack of publicly available, detailed quantitative spectroscopic data (UV-Vis absorption maxima, specific FTIR peak assignments, and ¹H/¹³C NMR chemical shifts). The insolubility of the pigment is a significant factor limiting the acquisition of high-quality solution-state NMR data. Further research and publication of comprehensive spectral data would be highly beneficial for the scientific and industrial communities that utilize this high-performance pigment.

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